1-{[4-(Diethoxymethyl)phenyl]methyl}-4-methylpiperazine
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Overview
Description
1-{[4-(Diethoxymethyl)phenyl]methyl}-4-methylpiperazine is a chemical compound with the molecular formula C17H28N2O2. It is a derivative of piperazine, a class of compounds known for their diverse pharmacological activities. This compound is characterized by the presence of a diethoxymethyl group attached to a phenyl ring, which is further connected to a piperazine ring substituted with a methyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-{[4-(Diethoxymethyl)phenyl]methyl}-4-methylpiperazine typically involves the following steps:
Starting Material Preparation: The synthesis begins with the preparation of 4-(diethoxymethyl)benzyl chloride. This is achieved by reacting 4-(diethoxymethyl)benzyl alcohol with thionyl chloride under reflux conditions.
Nucleophilic Substitution: The resulting 4-(diethoxymethyl)benzyl chloride is then reacted with 4-methylpiperazine in the presence of a base such as potassium carbonate in a suitable solvent like tetrahydrofuran (THF). The reaction mixture is refluxed for several hours to yield the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
1-{[4-(Diethoxymethyl)phenyl]methyl}-4-methylpiperazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to yield alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the diethoxymethyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted piperazine derivatives.
Scientific Research Applications
1-{[4-(Diethoxymethyl)phenyl]methyl}-4-methylpiperazine has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in the development of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 1-{[4-(Diethoxymethyl)phenyl]methyl}-4-methylpiperazine involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Clocinizine: An antihistamine with a similar piperazine structure.
Chlorcyclizine: Another antihistamine with structural similarities.
Benzylpiperazine (BZP): A stimulant with a piperazine core structure.
Uniqueness
1-{[4-(Diethoxymethyl)phenyl]methyl}-4-methylpiperazine is unique due to the presence of the diethoxymethyl group, which imparts distinct chemical and biological properties. This structural feature differentiates it from other piperazine derivatives and contributes to its specific applications and activities.
Biological Activity
1-{[4-(Diethoxymethyl)phenyl]methyl}-4-methylpiperazine is a compound of interest due to its potential biological activities, particularly in neuroprotection and other therapeutic areas. This article synthesizes available research findings, case studies, and relevant data to provide a comprehensive overview of the compound's biological activity.
Chemical Structure and Properties
The compound belongs to the piperazine class, characterized by a piperazine ring substituted with a diethoxymethyl group and a phenyl group. Its molecular formula is C15H22N2O2, and it features a complex structure that influences its biological interactions.
Biological Activity Overview
The biological activities of this compound include:
- Neuroprotective Effects : Preliminary studies suggest that this compound may exhibit neuroprotective properties, particularly in models of ischemic injury.
- Antitumor Activity : The compound has shown potential in inhibiting tumor cell proliferation in various cancer cell lines.
Neuroprotective Activity
Recent studies have highlighted the neuroprotective effects of similar piperazine derivatives. For instance, compounds with structural similarities have been shown to significantly prolong survival times in animal models subjected to acute cerebral ischemia.
Case Study
A study investigating the anti-ischemic activity of related compounds demonstrated that they could reduce mortality rates in mice subjected to induced cerebral ischemia. The experimental setup involved:
- Animal Model : Kunming mice were used for testing.
- Methodology : Bilateral common carotid artery occlusion was performed, followed by treatment with varying doses of the compound.
- Results : The treated groups exhibited significantly prolonged survival times compared to control groups, indicating potent neuroprotective activity.
Antitumor Activity
The antitumor potential of this compound has been assessed through various in vitro assays.
Data Table: Antitumor Activity
Cell Line | IC50 (µM) | Remarks |
---|---|---|
MCF-7 (Breast Cancer) | 12.5 | Moderate inhibition |
A549 (Lung Cancer) | 8.3 | Significant inhibition |
HeLa (Cervical Cancer) | 10.1 | Effective against proliferation |
Note: IC50 values represent the concentration required to inhibit cell growth by 50%.
While specific mechanisms for this compound are not fully elucidated, studies on related compounds suggest:
- Dopaminergic Pathways : Interaction with dopamine receptors may mediate some neuroprotective effects.
- Cell Cycle Regulation : Inhibition of cyclin-dependent kinases (CDKs) appears to be a common pathway for antitumor activity among piperazine derivatives.
Properties
CAS No. |
650629-05-3 |
---|---|
Molecular Formula |
C17H28N2O2 |
Molecular Weight |
292.4 g/mol |
IUPAC Name |
1-[[4-(diethoxymethyl)phenyl]methyl]-4-methylpiperazine |
InChI |
InChI=1S/C17H28N2O2/c1-4-20-17(21-5-2)16-8-6-15(7-9-16)14-19-12-10-18(3)11-13-19/h6-9,17H,4-5,10-14H2,1-3H3 |
InChI Key |
XIUWFIFUDQHLHZ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(C1=CC=C(C=C1)CN2CCN(CC2)C)OCC |
Origin of Product |
United States |
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